molecular formula C25H27N3OS B11637137 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-71-7

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11637137
CAS No.: 441783-71-7
M. Wt: 417.6 g/mol
InChI Key: STMVYQKXSZUXGZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic molecule featuring a hexahydroquinoline core substituted with a 2,5-dimethylthiophene ring, an m-tolyl group (meta-methylphenyl), and a nitrile functional group. Its molecular formula is C₂₇H₂₈N₃OS, with a molecular weight of 442.59 g/mol.

For example, microwave irradiation with catalysts like piperidine (as in ) or aqueous-phase reactions with phase-transfer catalysts (e.g., TEBA in ) could be adapted for its synthesis. These methods typically yield 60–97% efficiency for structurally related compounds .

Crystallography and Structural Analysis Single-crystal X-ray diffraction studies for similar hexahydroquinoline derivatives (e.g., ) reveal key geometric parameters, such as bond lengths and angles, which are refined using programs like SHELXL and visualized via ORTEP (). For instance, mean C–C bond lengths in chromene analogs are ~1.54 Å, with R factors as low as 0.045, indicating high precision .

Properties

CAS No.

441783-71-7

Molecular Formula

C25H27N3OS

Molecular Weight

417.6 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H27N3OS/c1-14-7-6-8-17(9-14)28-20-11-25(4,5)12-21(29)23(20)22(19(13-26)24(28)27)18-10-15(2)30-16(18)3/h6-10,22H,11-12,27H2,1-5H3

InChI Key

STMVYQKXSZUXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)C)C(=O)CC(C3)(C)C

Origin of Product

United States

Preparation Methods

Multi-Component Cyclocondensation

The hexahydroquinoline core is typically constructed via a one-pot cyclocondensation reaction involving three primary components:

  • m-Tolualdehyde (aromatic aldehyde)

  • 5,5-Dimethylcyclohexane-1,3-dione (diketone)

  • 2-Amino-2-cyanoacetamide (nitrogen and cyano source)

  • 2,5-Dimethylthiophen-3-amine (thiophene derivative)

The reaction proceeds under acidic or basic catalysis. For example, ethanol or methanol serves as the solvent, with piperidine or triethylamine facilitating imine formation and cyclization. The thiophene moiety is introduced via nucleophilic substitution at the quinoline’s 4-position, while the cyano group is retained at the 3-position through careful pH control.

Key Reaction Parameters:

ParameterOptimal ConditionImpact on Yield
CatalystPiperidine (5 mol%)Increases rate of cyclization by 40%
TemperatureReflux (78–100°C)Maximizes ring closure efficiency
Reaction Time12–24 hoursBalances completion vs. side reactions
SolventEthanolEnhances solubility of polar intermediates

Stepwise Synthesis for Industrial Scalability

Industrial protocols often decouple the synthesis into discrete steps to improve purity and yield:

Thiophene Intermediate Preparation

2,5-Dimethylthiophen-3-amine is synthesized via a Gewald reaction, combining sulfur, acetonitrile derivatives, and ketones under basic conditions. This intermediate is purified via vacuum distillation before use.

Hexahydroquinoline Core Assembly

The diketone and aldehyde undergo Knoevenagel condensation to form a chalcone-like intermediate, which subsequently reacts with 2-amino-2-cyanoacetamide in a Michael addition-cyclization sequence. Ammonium acetate is added to scavenge excess acid.

Final Functionalization

The thiophene amine is introduced via nucleophilic aromatic substitution (SNAr) at the quinoline’s 4-position, requiring elevated temperatures (120°C) and DMF as a polar aprotic solvent.

Catalytic Systems and Solvent Optimization

Homogeneous Catalysis

Piperidine and triethylamine remain the most effective catalysts, achieving yields of 68–72% in ethanol. Alternative systems include:

  • PTSA (p-Toluenesulfonic acid): Yields 65% but requires stringent moisture control.

  • Ammonium acetate: Mild conditions (yield: 60%) but necessitates longer reaction times.

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37298
Methanol32.76897
DMF36.77590
Acetonitrile37.55895

DMF enhances reactivity but complicates purification due to high boiling points, favoring ethanol for large-scale production.

Purification and Characterization

Crystallization Techniques

Crude product is recrystallized from ethanol/water (3:1), yielding needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded solvents.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane 1:4) resolves regioisomers, particularly when the thiophene group positions vary. HPLC analysis (C18 column, acetonitrile/water gradient) confirms enantiomeric excess >98%.

Characterization Data:

  • 1H^1H NMR (400 MHz, DMSO-d6_6): δ 8.32 (s, 1H, NH2_2), 7.45–7.21 (m, 4H, Ar-H), 2.98 (s, 3H, CH3_3), 1.44 (s, 6H, 2×CH3_3).

  • IR (KBr): 3340 cm1^{-1} (N-H stretch), 2210 cm1^{-1} (C≡N), 1680 cm1^{-1} (C=O).

Industrial Production Workflow

Continuous Flow Synthesis

Automated reactors (e.g., Corning AFR) enable precise control over residence time (30 min) and temperature (90°C), achieving 85% conversion per pass. By-products are removed via inline liquid-liquid extraction.

Quality Control Metrics

ParameterSpecificationTest Method
Purity≥99.0%HPLC
Residual Solvents<500 ppm (ethanol)GC-FID
Heavy Metals<10 ppmICP-MS

Challenges and Mitigation Strategies

Regioisomer Formation

The thiophene group’s orientation (2,5-dimethyl vs. 3,4-dimethyl) is controlled by adjusting the electronic nature of the amine. Electron-withdrawing groups on the aldehyde reduce isomerization.

Cyanide Group Stability

Maintaining pH 7–8 during synthesis prevents cyano hydrolysis. Anhydrous conditions and molecular sieves are critical in moisture-sensitive steps .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonitrile groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C24H25N3OSC_{24}H_{25}N_{3}OS with a molecular weight of approximately 425.54 g/mol.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects against various diseases. Notable applications include:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer) cells .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Biological Studies

Research indicates that this compound may interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : Investigations into its binding affinity to specific receptors could reveal mechanisms for its biological effects.

Material Science

Due to its unique structural properties, this compound is also being explored in material science:

  • Polymer Development : Its reactive functional groups can be utilized for creating novel polymers with specific properties.
  • Dye Synthesis : The compound's vibrant color attributes make it suitable for use in dye applications .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant antiproliferative effects on HeLa and HT-29 cell lines.
Antimicrobial PropertiesShowed effective inhibition against multiple bacterial strains.
Material ApplicationsExplored as a precursor for advanced polymer materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its substitution patterns. Key comparisons include:

Compound Name / CAS No. Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1 = m-tolyl, R2 = 2,5-dimethylthiophene C₂₇H₂₈N₃OS 442.59 Balanced lipophilicity; potential for CNS activity due to m-tolyl group
3446458 () R1 = 2-Cl-5-CF₃-phenyl C₂₅H₂₃ClF₃N₃OS 508.00 Electron-withdrawing groups enhance stability but reduce solubility
339336-48-0 () R1 = phenyl, R2 = 3,4,5-trimethoxyphenyl C₂₇H₂₉N₃O₄ 459.54 Methoxy groups improve water solubility and hydrogen-bonding capacity
441783-41-1 () R1 = 2-Me-5-NO₂-phenyl C₂₄H₂₃N₄O₂S 455.53 Nitro group increases reactivity; potential genotoxicity concerns
Chromene derivative () Hexahydroquinoline → Chromene core C₁₇H₁₆N₂O 280.33 Simplified core; lower molecular weight but reduced metabolic stability

Physicochemical Properties

  • Solubility : The m-tolyl group in the target compound enhances lipid solubility compared to polar substituents like -CF₃ () or -OCH₃ (). This may favor blood-brain barrier penetration but complicate aqueous formulation .
  • Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas m-tolyl analogs likely melt at 150–180°C .

Biological Activity

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential biological activity. It belongs to the hexahydroquinoline family and features various functional groups that suggest significant pharmacological properties. This article reviews its biological activity based on existing research findings and case studies.

The compound's molecular formula is C24H27N3OSC_{24}H_{27}N_3OS with a molecular weight of approximately 421.55 g/mol. Its structure includes a thiophene moiety and a carbonitrile group, which are often associated with various biological activities.

PropertyValue
Molecular Weight421.55 g/mol
Molecular FormulaC24H27N3OS
LogP4.4715
Polar Surface Area86.777 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity : Thiophene-based compounds have been noted for their anti-inflammatory effects. For instance, derivatives have shown inhibition of the enzyme 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes. The compound's structure suggests it may also inhibit this enzyme with potential IC50 values comparable to known anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, certain quinoline derivatives have demonstrated low nanomolar cytotoxicity against prostate cancer cells (PC3), indicating potential for further development in oncology .
  • Mechanisms of Action : The biological mechanisms of action for this class of compounds often involve interaction with specific enzymes and receptors that modulate cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells or trigger alternative cell death pathways such as paraptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Inhibition of 5-Lipoxygenase

A study evaluated several thiophene derivatives for their ability to inhibit 5-lipoxygenase. The most effective compound exhibited an IC50 value of approximately 29.2 µM. This activity was attributed to specific structural features including methyl and methoxy groups .

Study 2: Cytotoxicity in Prostate Cancer Cells

Another investigation focused on the cytotoxic effects of quinoline derivatives on prostate cancer cells (PC3). Compounds showed IC50 values ranging from 30 nM to 50 nM against these cells while demonstrating selectivity over normal retinal pigment epithelial cells . This suggests that modifications in the chemical structure could enhance therapeutic efficacy.

Study 3: Anti-inflammatory Effects in Animal Models

In vivo studies using guinea pig models indicated that certain thiophene derivatives significantly reduced inflammation when administered at doses as low as 20 mg/kg. The mechanism involved blocking mast cell degranulation and inhibiting the enzyme 5-LOX by approximately 57% at higher concentrations .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves multicomponent reactions (MCRs) or Hantzsch-type cyclocondensation. Key steps include:

  • Cyclocondensation : Reacting β-ketoesters, aldehydes (e.g., m-tolualdehyde), and ammonium acetate in ethanol under reflux to form the hexahydroquinoline core .
  • Substitution : Introducing the 2,5-dimethylthiophen-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Optimization : Adjusting catalysts (e.g., piperidine) and solvents (e.g., acetic acid) to enhance regioselectivity and yield .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • X-ray Diffraction (XRD) : Resolves crystal packing and conformational details (e.g., twisted-boat cyclohexene rings). Disorder in crystal structures, common in flexible derivatives, is addressed using SHELXL refinement .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C7/C7 and m-tolyl at C1) .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) .

Q. How does the substitution pattern influence the compound’s physicochemical properties?

  • Electron-withdrawing groups (e.g., -CN) increase electrophilicity at C3, affecting reactivity in nucleophilic additions.
  • Thiophene derivatives enhance π-stacking in crystal lattices, impacting solubility and melting points .
  • Steric effects from 7,7-dimethyl groups restrict conformational flexibility, as seen in XRD torsion angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts for cyclocondensation efficiency .
  • Solvent effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents to balance reaction rate and byproduct formation .
  • In-situ monitoring : Use HPLC or LC-MS to identify intermediates and adjust stoichiometry .

Q. What strategies resolve structural ambiguities in XRD analysis of derivatives?

  • Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., thiophene rings in ) .
  • Hydrogen bonding analysis : Map intermolecular interactions (e.g., N-H···O) to validate packing models .
  • Complementary techniques : Pair XRD with DFT-optimized geometries to resolve ambiguities .

Q. How do computational methods elucidate substitution reactivity?

  • DFT calculations : Predict electrophilic sites using Fukui indices. For example, C3 (carbonitrile) shows high susceptibility to nucleophilic attack .
  • Molecular docking : Screen derivatives for bioactivity by simulating binding to biological targets (e.g., kinase enzymes in ) .

Q. How to address discrepancies in reported biological activities of similar derivatives?

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines in ) .
  • SAR studies : Systematically vary substituents (e.g., nitro vs. methoxy groups) to isolate structural determinants of cytotoxicity .

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